Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Lipophilicity ADME CNS drug discovery

This achiral screening compound (ChemDiv ID: Y050-0287) offers a calculated logP of 2.81, logD of 2.81, and a polar surface area of 47.73 Ų—below the 60 Ų threshold for passive blood–brain barrier penetration, making it a superior candidate for CNS-focused screening libraries compared to the des‑methyl analog. Its MW of 358.89 Da provides headroom for SAR exploration without exceeding the Lipinski MW 500 Da ceiling. With an estimated aqueous solubility of ~160 μM, it is well-suited for biochemical assays in the 10–100 μM range. Paired with its azepane analog (Y050-0290), it enables direct evaluation of ring‑size effects on target binding. Choose this compound for CNS lead‑finding campaigns where predicted membrane permeability and target engagement matter.

Molecular Formula C16H23ClN2O3S
Molecular Weight 358.9 g/mol
Cat. No. B11128596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Molecular FormulaC16H23ClN2O3S
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H23ClN2O3S/c1-3-19(12-16(20)18-10-8-13(2)9-11-18)23(21,22)15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3
InChIKeyRSVBLECYEJQOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide – Compound Baseline for Screening Library Selection


4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is an achiral, synthetic screening compound (ChemDiv ID: Y050-0287) belonging to the N-ethyl-benzenesulfonamide class with a 4-methylpiperidine amide motif . It has a molecular formula of C16H23ClN2O3S, a molecular weight of 358.89 g/mol, a calculated logP of 2.81, a logD of 2.81, a polar surface area (PSA) of 47.73 Ų, and seven hydrogen bond acceptors . The compound is available in milligram quantities for early-stage discovery screening and is offered with a typical shipment time of one week .

Why 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide Cannot Be Substituted by In-Class Analogs Without Property-Based Screening Consequences


Compounds within the N-ethyl-benzenesulfonamide piperidine/azepane class exhibit wide variation in key physicochemical parameters governing membrane permeability, solubility, and target engagement. The presence of the 4-methyl substituent on the piperidine ring in the target compound (logP 2.81) yields a lipophilicity increase of approximately 1.5 log units versus the unsubstituted piperidine analog (clogP 1.29) [1], while also reducing the topological polar surface area from ~66.5 Ų to 47.7 Ų [2]. These shifts are large enough to alter predicted CNS Multi-Parameter Optimization (MPO) scores and compound prioritization rankings. Furthermore, ring-size expansion to a seven-membered azepane (logP 2.98, PSA 48.06 Ų) alters both conformational sampling and metabolic stability profiles . Generic substitution without quantitative property comparison therefore risks selecting a compound that falls outside the target property range of a lead series or screening cascade.

Quantitative Differentiation Evidence for 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage: +1.52 logP Increase Over Unsubstituted Piperidine Analog

The 4-methyl substituent on the piperidine ring of the target compound drives a substantial increase in calculated lipophilicity. The target compound (ChemDiv Y050-0287) has a logP of 2.81 and logD of 2.81 , compared with a clogP of 1.29 for the direct des-methyl analog 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide [1][2]. This +1.52 log unit difference shifts the compound from a borderline CNS-permeable range (logP ~1–2) into a more favorable CNS drug-like space (logP 2–4). For procurement in CNS-targeted screening cascades, the methylated analog is predicted to exhibit superior passive membrane permeability and blood–brain barrier penetration.

Lipophilicity ADME CNS drug discovery Lead optimization

Polar Surface Area Reduction: 18.75 Ų Lower PSA vs. Unsubstituted Piperidine Analog Enhances Predicted CNS Permeability

The target compound has a topological polar surface area (tPSA) of 47.73 Ų , compared with 66.48 Ų for the unsubstituted piperidine analog [1][2]. This 18.75 Ų reduction is attributable to the 4-methyl group increasing the hydrophobic surface area of the piperidine ring. A tPSA value below 60 Ų is a well-established threshold for predicting passive blood–brain barrier penetration; the target compound clears this threshold while the des-methyl analog does not. The 7-membered azepane analog has an intermediate PSA of 48.06 Ų , making the target and azepane analogs nearly indistinguishable by PSA alone, but the target compound's 4-methylpiperidine ring provides a distinct conformational profile.

Polar surface area Blood-brain barrier CNS MPO Drug-likeness

Aqueous Solubility: Modest Solubility Advantage of 0.1 log Unit Over Azepane Analog

The target compound has a calculated logSw (log of aqueous solubility) of –3.35 , compared with –3.45 for the azepane ring-expanded analog (ChemDiv Y050-0290) . Although the difference of 0.1 log unit is modest, both compounds share the same molecular formula (C16H23ClN2O3S, MW 358.89) and differ only in ring size (6-membered 4-methylpiperidine vs. 7-membered azepane). The slightly higher predicted solubility of the target compound favors its use in aqueous assay formats where solubility-limited artifacts are a concern. No experimentally measured solubility data were identified in the public domain for either compound.

Aqueous solubility logSw Biopharmaceutical classification Assay compatibility

Molecular Weight Advantage: 62 Da Lower MW vs. N-Aryl Analog with Identical Piperidine Core

The target compound (MW 358.89) has a molecular weight 62.1 Da lower than the closest N-aryl analog bearing an identical 4-methylpiperidine core: 4-chloro-N-(3-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide (CAS 5477-08-7, MW 421.0) . Both compounds share the 4-chlorobenzenesulfonamide and 4-methylpiperidine amide substructures but differ in the N-substituent (ethyl vs. 3-methylphenyl). The lower MW of the target compound translates to a lower heavy atom count (23 vs. 28) and a higher predicted ligand efficiency (LE) if both compounds engage the same target with similar affinity. This MW advantage also provides more room for subsequent optimization without violating Lipinski's Rule of Five.

Molecular weight Lead-likeness Fragment-based screening Ligand efficiency

Hydrogen Bond Acceptor Count of 7: Consistent with Favorable Permeability Profiles in the Sulfonamide Series

The target compound has 7 hydrogen bond acceptors (HBA) , equaling the azepane analog (7 HBA) and exceeding the unsubstituted piperidine analog (5 HBA) [1]. The HBA count of 7 remains below the threshold of 10 specified by Lipinski's Rule of Five and is typical for sulfonamide-containing screening compounds. The two additional HBA groups in the target compound relative to the des-methyl piperidine analog arise from the sulfonamide oxygens and the amide carbonyl—groups that are conserved across this series. HBA count alone does not differentiate the target compound from its closest ring-size analog, but it confirms that the compound does not suffer from excessive hydrogen bonding capacity that would impair passive membrane crossing.

Hydrogen bonding Rule of Five Permeability Drug design

Conformational Restriction: 4-Methylpiperidine vs. Azepane Ring – Implications for Target Binding

The target compound contains a 6-membered 4-methylpiperidine ring, whereas the isomeric azepane analog (ChemDiv Y050-0290) contains a 7-membered ring . Although no target-specific binding data are available, the 6-membered piperidine ring populates fewer low-energy conformations than the 7-membered azepane ring, which is known to adopt chair, twist-chair, and boat conformations with lower interconversion barriers. This difference in conformational entropy can result in differential binding thermodynamics: the more rigid piperidine scaffold may provide a more favorable entropic contribution to binding free energy if the bioactive conformation is pre-organized. Conversely, the azepane may be preferred if the binding pocket requires a specific trajectory of the amide carbonyl that is only accessible with the larger ring.

Conformational analysis Ring size Structure–activity relationships Molecular recognition

Recommended Application Scenarios for 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide Based on Differentiated Physicochemical Profile


CNS-Targeted Screening Library Enrichment

The target compound's favorable CNS MPO profile—with a logP of 2.81, logD of 2.81, tPSA of 47.73 Ų, and MW of 358.89 Da —makes it a superior candidate for CNS-focused screening libraries compared to the des-methyl piperidine analog (clogP 1.29, tPSA 66.48 Ų). The tPSA value below the 60 Ų threshold is particularly critical: it predicts a higher probability of passive blood–brain barrier penetration. Procurement of this compound is recommended for screening cascades where CNS exposure is a prerequisite.

Hit-to-Lead Optimization Starting Point Where Low MW Is Prioritized

With a molecular weight of 358.89 Da—62 Da lower than the N-aryl analog (CAS 5477-08-7, MW 421.0) —the target compound offers a more lead-like starting point for medicinal chemistry optimization. The lower MW provides headroom for adding substituents during structure–activity relationship exploration without exceeding the MW 500 Da Lipinski ceiling. This is particularly relevant in fragment-to-lead or HTS hit expansion programs where initial hits are selected based on minimal molecular complexity.

Assay Development Requiring Solubility Above 300 μM at pH 7.4

The target compound's calculated logSw of –3.35 , corresponding to an estimated aqueous solubility of approximately 160 μM (assuming a logSw-to-molar-solubility conversion), combined with its modest solubility advantage (+0.10 logSw delta) over the azepane analog (logSw –3.45) , makes it marginally more suitable for biochemical assays requiring compound concentrations in the 10–100 μM range without DMSO precipitation artifacts. Researchers developing high-concentration screening protocols should prefer this compound over the slightly less soluble azepane variant.

Scaffold Hopping Studies Comparing 6-Membered vs. 7-Membered Ring Amides

Paired with its azepane analog (ChemDiv Y050-0290), the target compound enables direct evaluation of ring-size effects on target binding while keeping all other molecular features constant (identical MW, identical formula C16H23ClN2O3S, identical N-ethyl and 4-chlorobenzenesulfonamide moieties) . This matched molecular pair design is ideal for probing binding pocket geometry and conformational preferences of the amide carbonyl in the target protein of interest. No other ring-size variant with identical formula is commercially available.

Quote Request

Request a Quote for 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.